(E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c1-2-24-20(23)18-16(14-7-4-3-5-8-14)13-26-19(18)21-17(22)11-10-15-9-6-12-25-15/h3-13H,2H2,1H3,(H,21,22)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIVJOXLFDHAFK-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (E)-3-(Furan-2-yl)acryloyl Chloride
Furan-2-carbaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of pyridine to form (E)-3-(furan-2-yl)acrylic acid. Subsequent treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the corresponding acyl chloride.
Reaction Parameters :
Acylation of the Thiophene Intermediate
The 2-amino group of ethyl 4-phenylthiophene-3-carboxylate reacts with (E)-3-(furan-2-yl)acryloyl chloride in an aprotic solvent. Triethylamine (Et₃N) is added to scavenge HCl, driving the reaction to completion.
Optimized Procedure :
-
Dissolve the thiophene intermediate (1 equiv) in dry tetrahydrofuran (THF).
-
Add Et₃N (1.2 equiv) and cool to 0°C.
-
Slowly add (E)-3-(furan-2-yl)acryloyl chloride (1.1 equiv) dropwise.
-
Warm to room temperature and stir for 12 hours.
-
Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Critical Parameters :
Stereochemical Control and Byproduct Management
The (E)-configuration of the acrylamido group is inherently favored due to steric hindrance between the furan ring and the thiophene backbone during the acylation step. However, trace amounts of the (Z)-isomer may form, necessitating purification via recrystallization or chromatographic separation.
Byproduct Analysis :
-
Thiol Ester Formation : A minor byproduct, arising from thiolysis of the acryloyl chloride, is observed in ≤5% yield. This is mitigated by using anhydrous conditions and avoiding thiol-containing reagents.
Alternative Synthetic Routes
One-Pot Sequential Reactions
A patent-derived method involves reacting 2-thiophenealdehyde with formaldehyde dimethyl mercaptal S-oxide (FAMSO) in THF under basic conditions (trimethylbenzylammonium hydroxide), followed by in situ acylation. This approach reduces isolation steps but requires precise temperature control.
Procedure Highlights :
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the acylation step, reducing reaction times from hours to minutes. Preliminary studies report yields comparable to conventional methods (68–72%).
Spectroscopic Validation
Successful synthesis is confirmed through:
-
¹H-NMR : A singlet at δ 7.86 ppm corresponding to the acrylamido vinyl proton.
-
IR Spectroscopy : Stretching vibrations at 1775 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (amide C=O).
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are recommended to enhance mixing and heat transfer during exothermic steps (e.g., acylation). Solvent recovery systems (e.g., THF distillation) improve cost efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The acrylamide group can be reduced to form an amine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
The compound (E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate has garnered attention in various scientific fields due to its unique structural features and potential applications. This article explores its applications, focusing on medicinal chemistry, material science, and organic synthesis.
Medicinal Chemistry
Anticancer Activity:
Research indicates that compounds containing furan and thiophene moieties exhibit significant anticancer properties. For instance, derivatives of similar structures have shown efficacy against various cancer cell lines. The incorporation of the acrylamide group may enhance biological activity through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties:
Studies have suggested that thiophene-containing compounds possess antimicrobial properties. The presence of the furan ring may also contribute to this activity, making it a candidate for further exploration in the development of new antimicrobial agents .
Material Science
Organic Photovoltaics:
Compounds with conjugated systems like thiophenes are often investigated for their use in organic photovoltaic devices. The electronic properties of this compound could be optimized for light absorption and charge transport, potentially leading to enhanced solar cell efficiencies .
Conductive Polymers:
The compound can serve as a building block for the synthesis of conductive polymers. Its structure allows for π-π stacking interactions, which are crucial for conductivity in polymeric materials used in electronic applications .
Organic Synthesis
Building Block in Synthesis:
The unique functional groups present in this compound make it a valuable intermediate in organic synthesis. It can be utilized in the construction of more complex molecules through various reactions such as nucleophilic addition and cycloaddition processes .
Case Study 1: Anticancer Properties
A study published in IUCrData explored the synthesis of similar furan-containing compounds and their anticancer activities. The results indicated that modifications to the furan and thiophene rings could significantly impact their biological efficacy, suggesting that this compound might exhibit enhanced activity against specific cancer types .
Case Study 2: Photovoltaic Applications
Research conducted on thiophene-based materials for organic solar cells demonstrated that incorporating various functional groups can improve light absorption and charge mobility. The findings suggest that this compound could be synthesized into polymer blends to optimize photovoltaic performance, as evidenced by increased efficiency metrics in laboratory settings .
Mechanism of Action
The mechanism of action of (E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound belongs to a broader class of ethyl thiophene-3-carboxylates with acrylamido substituents. Key analogs and their structural distinctions are summarized in Table 1.
Table 1: Structural Comparison of Thiophene-3-carboxylate Derivatives
Key Observations:
Core Structure : All analogs share the ethyl thiophene-3-carboxylate backbone, but substitutions at the 2- and 4-positions vary significantly.
Acrylamido Modifications: The target compound’s furan-2-yl acrylamido group contrasts with cyanoacrylamido (), piperazinyl-propanamido (), and cyanoacetyl-amino () groups.
4-Position Substitution : The phenyl group in the target compound is replaced with methyl () or 4-chlorophenyl (), affecting lipophilicity and steric bulk.
Biological Activity
(E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of thiophene derivatives, characterized by a furan ring, an acrylamide group, and a phenyl-substituted thiophene ring. Its IUPAC name is ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate, with the molecular formula and a molecular weight of 367.42 g/mol.
Synthesis
The synthesis typically involves multi-step organic reactions:
- Formation of the acrylamide intermediate : Reaction of furan-2-carboxylic acid with acryloyl chloride in the presence of triethylamine.
- Synthesis of the thiophene derivative : Reaction with ethyl 4-bromobenzoate using a palladium catalyst.
- Esterification : Final esterification with ethanol under acidic conditions .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit promising anticancer activity. In vitro studies have evaluated various derivatives against multiple human cancer cell lines:
| Compound | Cell Line | IC50 (µg/ml) | Reference Drug IC50 (µg/ml) |
|---|---|---|---|
| 7g | A549 (lung carcinoma) | 27.7 | 28.3 (Doxorubicin) |
| 7g | HepG2 (liver cancer) | 26.6 | 21.6 (Doxorubicin) |
The study highlighted that compound 7g significantly impacted gene expression related to cell proliferation and DNA damage in treated cells compared to controls .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Compounds derived from similar structures have shown notable antibacterial and antifungal activities:
| Compound | Microbial Strain | Activity |
|---|---|---|
| NR3 | Bacillus cereus | More potent than Ciprofloxacin |
| NR6 | Candida albicans | More potent than Itraconazole |
These findings suggest that derivatives of this compound could serve as effective agents against common pathogens .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, potentially inhibiting enzymes involved in cell proliferation or modulating receptor activity. This modulation may lead to apoptosis in cancer cells or disruption of microbial growth pathways .
Q & A
Q. What synthetic strategies are recommended for the multi-step preparation of (E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate?
- Methodology : A typical approach involves: (i) Condensation : Reacting acetylated thiophene derivatives with furan-2-yl acryloyl chloride under basic conditions (e.g., NaH or Et₃N) to form the acrylamido intermediate. (ii) Cyclization : Acid- or base-catalyzed cyclization to stabilize the thiophene core. (iii) Esterification : Ethylation using ethyl chloroformate in the presence of a coupling agent like DCC/DMAP.
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can the purity and structural identity of this compound be validated?
- Analytical Techniques :
- HPLC : Use a C18 column (70% MeCN/30% H₂O + 0.1% TFA) to assess purity (>95%).
- NMR : Confirm stereochemistry (E-configuration) via coupling constants in NMR (e.g., for trans-alkene protons).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?
- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid).
- Anti-inflammatory Activity : LPS-induced TNF-α inhibition in RAW 264.7 macrophages (dose-response curves).
- Controls : Include reference compounds (e.g., indomethacin for anti-inflammatory assays) .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in the proposed structure?
- Crystallization : Grow single crystals via slow evaporation (solvent: DCM/hexane).
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Refinement : SHELXL for structure solution and refinement. Key metrics: , wR₂ < 0.12.
- Validation : Compare bond lengths/angles with similar thiophene derivatives (e.g., C–S bond: ~1.70 Å) .
Q. What computational methods can predict its interaction with biological targets (e.g., NF-κB)?
- Molecular Docking : Use AutoDock Vina with PDB ID 1NFK (NF-κB p50 subunit).
- MD Simulations : GROMACS with CHARMM36 force field (10 ns trajectory, RMSD < 2.0 Å).
- Key Findings : Furanyl acrylamide moiety likely binds to the DNA-binding domain via H-bonding (ΔG ≈ −8.2 kcal/mol) .
Q. How to address contradictory cytotoxicity data in different cell lines?
- Hypothesis Testing : (i) Check metabolic stability (e.g., hepatic microsomal assay). (ii) Evaluate efflux pump activity (e.g., P-gp inhibition assay).
- Experimental Design :
- Use MTT assay in paired sensitive/resistant cell lines (e.g., HepG2 vs. HepG2/P-gp).
- Compare IC₅₀ shifts in presence/absence of verapamil (P-gp inhibitor) .
Q. What strategies improve solubility without compromising activity?
- Structural Modifications :
- Introduce PEGylated side chains at the ester group.
- Replace ethyl ester with morpholine amide.
- Formulation : Nanoemulsions (e.g., Tween-80/lecithin) to enhance bioavailability (logP reduction from 4.0 to 2.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
